5-Chloro-4-fluoro-2-methoxyaniline
Overview
Description
5-Chloro-4-fluoro-2-methoxyaniline is a chemical compound with the molecular formula C7H7ClFNO. It has a molecular weight of 175.59 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with chlorine, fluorine, and a methoxy group attached to an amine group . The InChI code for this compound is 1S/C7H7ClFNO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³. Its boiling point is 255.0±35.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 49.2±3.0 kJ/mol .Scientific Research Applications
Fluorescence Quenching Studies
Studies have investigated the fluorescence quenching properties of boronic acid derivatives related to 5-Chloro-4-fluoro-2-methoxyaniline. For instance, the fluorescence quenching of 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) was explored. These studies contribute to understanding the dynamics of these compounds in various environments, such as in different solvents and with various quenchers like aniline (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Applications in Organic Synthesis
This compound-related compounds are also used in organic synthesis. For example, studies have shown the preparation of various compounds using methods that involve the substitution of halogen atoms or the rearrangement of molecules. These methods are crucial for synthesizing a wide range of chemical compounds with potential applications in pharmaceuticals and agrochemicals (Krow et al., 2004).
Structural Analysis and Characterization
Research has been conducted on the structural systematics of compounds related to this compound. These studies involve crystal structure determinations and analysis of hydrogen-bonding systems. Such research is vital for understanding the molecular structures and potential interactions of these compounds, which can influence their physical properties and reactivity (Smith, Wermuth, Healy, & White, 2011).
Nanocomposite Development
This compound derivatives have been utilized in the development of nanocomposites. For example, a study reports on novel polyurethane/poly(2-chloro-5-methoxyaniline) blend and nanocomposite systems for corrosion protection, showcasing their potential in material science and engineering applications (Kausar, 2018).
Safety and Hazards
properties
IUPAC Name |
5-chloro-4-fluoro-2-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFGWDIXDGKQTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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